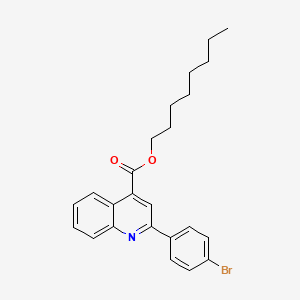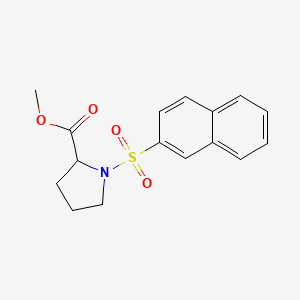![molecular formula C20H22N4OS B12039745 2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 384847-91-0](/img/structure/B12039745.png)
2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(2,3-diméthylphényl)-5-méthyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-méthylphényl)acétamide est un composé organique synthétique caractérisé par sa structure complexe, qui comprend un cycle triazole, un groupe sulfanyl et plusieurs groupes phényles substitués par des méthyles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-{[4-(2,3-diméthylphényl)-5-méthyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-méthylphényl)acétamide implique généralement plusieurs étapes :
Formation du cycle triazole : Cette étape implique souvent la cyclisation de dérivés d’hydrazine appropriés avec des acides carboxyliques ou leurs dérivés en conditions acides ou basiques.
Introduction du groupe sulfanyl : Le groupe sulfanyl peut être introduit par des réactions de substitution nucléophile, où un thiol approprié réagit avec un précurseur halogéné.
Formation d’acétamide : La dernière étape implique l’acylation du groupe amine avec un chlorure d’acyle ou un anhydride pour former l’acétamide.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des voies de synthèse décrites ci-dessus pour assurer un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et de mesures strictes de contrôle qualité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le groupe sulfanyl peut subir une oxydation pour former des sulfoxydes ou des sulfones.
Réduction : Le cycle triazole et d’autres groupes fonctionnels peuvent être réduits dans des conditions spécifiques.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs comme le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.
Réduction : Hydrogénation catalytique ou utilisation d’agents réducteurs comme l’hydrure de lithium et d’aluminium (LiAlH4).
Substitution : Agents halogénants, agents nitrants ou agents alkylants dans des conditions contrôlées.
Produits principaux
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés de triazole réduits.
Substitution : Divers dérivés phényliques substitués selon le substituant introduit.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme unité de construction pour la synthèse de molécules plus complexes. Sa structure unique permet diverses fonctionnalisations, ce qui en fait un intermédiaire polyvalent.
Biologie
En recherche biologique, les dérivés de ce composé peuvent présenter des activités biologiques intéressantes, telles que des propriétés antimicrobiennes ou anticancéreuses, ce qui en fait un candidat pour des études de développement de médicaments.
Médecine
Les applications médicinales potentielles incluent son utilisation comme composé de tête dans le développement de nouveaux médicaments ciblant des enzymes ou des récepteurs spécifiques.
Industrie
Dans le secteur industriel, ce composé pourrait être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles qu’une stabilité thermique améliorée ou des caractéristiques électroniques uniques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development studies.
Medicine
Potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mécanisme D'action
Le mécanisme d’action du 2-{[4-(2,3-diméthylphényl)-5-méthyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-méthylphényl)acétamide dépendrait de son application spécifique. En chimie médicinale, il pourrait interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, modulant leur activité par des interactions de liaison. Le cycle triazole et le groupe sulfanyl pourraient jouer un rôle crucial dans ces interactions, influençant l’affinité de liaison et la spécificité du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-{[4-(4-méthylphényl)-5-méthyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-méthylphényl)acétamide
- 2-{[4-(2,4-diméthylphényl)-5-méthyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-méthylphényl)acétamide
- 2-{[4-(2,5-diméthylphényl)-5-méthyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-méthylphényl)acétamide
Unicité
L’unicité du 2-{[4-(2,3-diméthylphényl)-5-méthyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-méthylphényl)acétamide réside dans son motif de substitution spécifique sur les cycles phényles et la présence du groupe sulfanyl. Ces caractéristiques structurales peuvent influencer considérablement sa réactivité chimique et son activité biologique, le distinguant des composés similaires.
Cette vue d’ensemble détaillée fournit une compréhension complète du 2-{[4-(2,3-diméthylphényl)-5-méthyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-méthylphényl)acétamide, couvrant sa synthèse, ses réactions, ses applications et ses caractéristiques uniques.
Propriétés
Numéro CAS |
384847-91-0 |
|---|---|
Formule moléculaire |
C20H22N4OS |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
2-[[4-(2,3-dimethylphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C20H22N4OS/c1-13-9-7-11-18(15(13)3)24-16(4)22-23-20(24)26-12-19(25)21-17-10-6-5-8-14(17)2/h5-11H,12H2,1-4H3,(H,21,25) |
Clé InChI |
FUUVYHCGGYTNST-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12039663.png)
![2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12039672.png)
![Ethyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12039688.png)





![6-methyl-2-[4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12039729.png)

![4-bromo-2-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B12039741.png)



